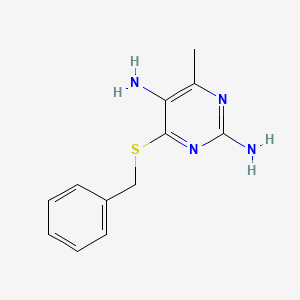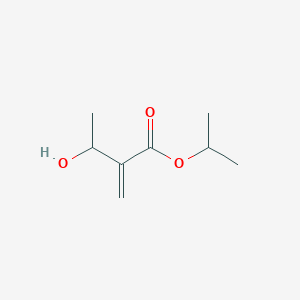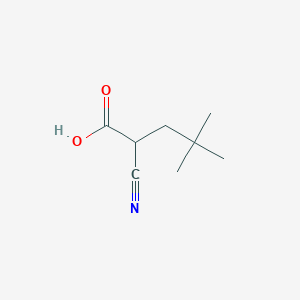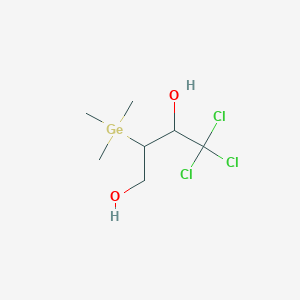
4,4,4-Trichloro-2-(trimethylgermyl)butane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trichloro-2-(trimethylgermyl)butane-1,3-diol is a chemical compound with the molecular formula C7H15Cl3GeO2 . This compound contains 28 atoms, including 15 hydrogen atoms, 7 carbon atoms, 2 oxygen atoms, and 3 chlorine atoms . It is known for its unique structure, which includes a trimethylgermyl group and three chlorine atoms attached to the butane backbone.
Preparation Methods
The synthesis of 4,4,4-Trichloro-2-(trimethylgermyl)butane-1,3-diol involves several steps. One common method includes the reaction of a suitable butane derivative with trimethylgermyl chloride in the presence of a catalyst. The reaction conditions typically involve an inert atmosphere and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using specialized equipment to handle the reagents and maintain the required conditions .
Chemical Reactions Analysis
4,4,4-Trichloro-2-(trimethylgermyl)butane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,4,4-Trichloro-2-(trimethylgermyl)butane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organogermanium compounds.
Biology: The compound’s unique structure makes it a subject of study for its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4,4,4-Trichloro-2-(trimethylgermyl)butane-1,3-diol involves its interaction with specific molecular targets. The trimethylgermyl group can interact with biological molecules, potentially affecting various pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have specific binding sites .
Comparison with Similar Compounds
4,4,4-Trichloro-2-(trimethylgermyl)butane-1,3-diol can be compared with other similar compounds, such as:
4,4,4-Trichloro-2-(trimethylsilyl)butane-1,3-diol: This compound has a trimethylsilyl group instead of a trimethylgermyl group, leading to different chemical properties.
4,4,4-Trichloro-2-(trimethylstannyl)butane-1,3-diol: The presence of a trimethylstannyl group gives this compound unique characteristics compared to the germanium derivative.
Properties
CAS No. |
88237-41-6 |
|---|---|
Molecular Formula |
C7H15Cl3GeO2 |
Molecular Weight |
310.2 g/mol |
IUPAC Name |
4,4,4-trichloro-2-trimethylgermylbutane-1,3-diol |
InChI |
InChI=1S/C7H15Cl3GeO2/c1-11(2,3)5(4-12)6(13)7(8,9)10/h5-6,12-13H,4H2,1-3H3 |
InChI Key |
SSSWVQWDRXHHDG-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C)C(CO)C(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


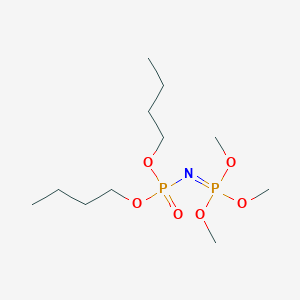
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate](/img/structure/B14378070.png)


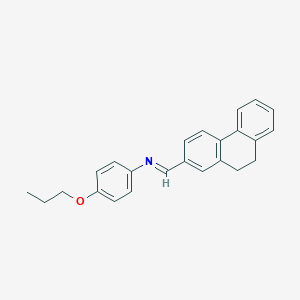
![(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14378126.png)
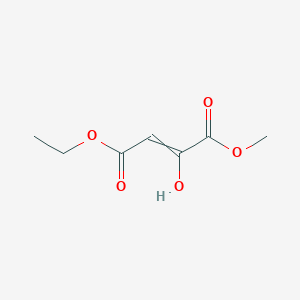
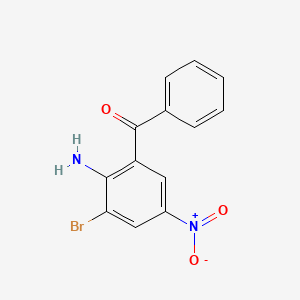
![[(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B14378141.png)
